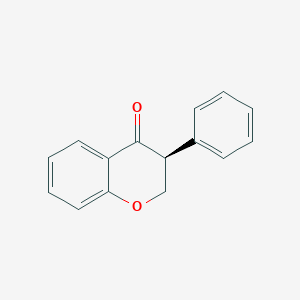
(3S)-isoflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-isoflavanone is the (3S)-enantiomer of isoflavanone.
Scientific Research Applications
Catalytic Functionalization
- (3S)-isoflavanone and its derivatives, like isoflavanones (3-aryl-chroman-4-ones), undergo catalytic asymmetric alkylation, a process that introduces a stereogenic quaternary center, providing a pathway to synthesize more complex fused ring systems. This functionalization is crucial for accessing novel biologically active homoisoflavanones and related structures, leveraging the broad spectrum of biological activities of isoflavanones, including insecticidal, antimicrobial, and antitumor properties (Nibbs et al., 2009).
Biological Activity and Cytotoxicity
- A new isoflavanone, (3S)-5,7-dihydroxy-2′,3′,4′-trimethoxy-6,5′-diprenylisoflavanone, isolated from Uraria crinita demonstrated cytotoxic activity against several human cancer cell lines, including mouth epidermal carcinoma and breast carcinoma. This underscores the potential of (3S)-isoflavanone derivatives in cancer treatment and the importance of exploring their cytotoxic properties (Thien et al., 2019).
Allelopathic Applications
- Isoflavanones derived from the allelopathic aqueous root exudate of Desmodium uncinatum, such as uncinanone A, B, and C, exhibited biological activities that influenced the germination and radical growth of seeds from the parasitic weed Striga hermonthica. This indicates the allelopathic potential of (3S)-isoflavanone derivatives in agriculture and plant ecology (Tsanuo et al., 2003).
Metabolism and Biotransformation
- The human intestinal bacterium Eggerthella strain Julong 732 was shown to perform stereospecific biotransformation of dihydrodaidzein into (3S)-equol, an isoflavan. Understanding the metabolic pathways of isoflavanones in human microbiota can provide insights into their bioavailability and biological effects in the human body (Kim et al., 2009).
Structural and Stereochemical Analysis
- Research on (3S)-isoflavanone and its derivatives often involves structural and stereochemical analysis to understand their biological activity and interactions. Techniques like circular dichroism spectroscopy are used to elucidate the absolute configurations of these compounds, which is crucial for their medicinal and biological applications (Slade et al., 2005).
properties
Product Name |
(3S)-isoflavanone |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(3S)-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2/t13-/m1/s1 |
InChI Key |
RTRZOHKLISMNRD-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1234629.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)

![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)
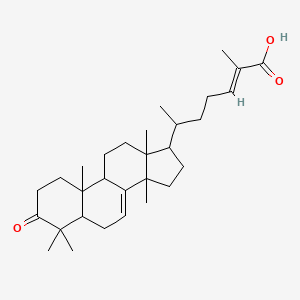

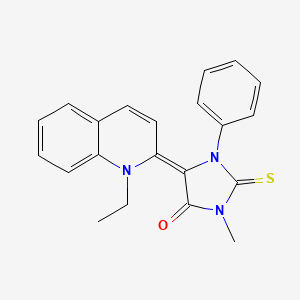
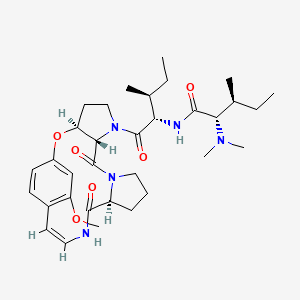
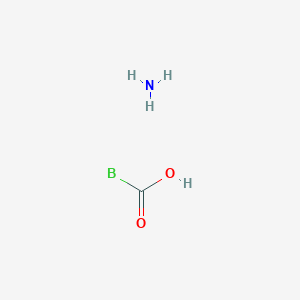

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
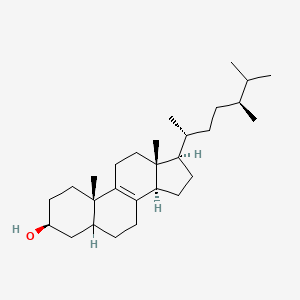
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)